molecular formula C11H16F6N3OPS B1631414 Hptdp

Hptdp

Cat. No.: B1631414
M. Wt: 383.3 g/mol
InChI Key: GKSIQKDHGGAQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Hptdp involves several steps. One common method includes the reaction of 1,3-dimethylpropyleneuronium with 2-pyridylthio-1-oxide in the presence of hexafluorophosphate . The reaction is typically carried out under controlled temperature conditions, usually between 0-5°C, to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

Hptdp undergoes various chemical reactions, including:

Scientific Research Applications

Hptdp is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Hptdp involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of enzyme activities. This interaction is crucial for its applications in biochemical assays and drug development .

Comparison with Similar Compounds

Hptdp can be compared with similar compounds such as:

The uniqueness of this compound lies in its hexafluorophosphate counterion, which provides enhanced stability and solubility in various solvents, making it a valuable reagent in scientific research.

Properties

Molecular Formula

C11H16F6N3OPS

Molecular Weight

383.3 g/mol

IUPAC Name

1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;hexafluorophosphate

InChI

InChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1

InChI Key

GKSIQKDHGGAQRL-UHFFFAOYSA-N

SMILES

CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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